molecular formula C4H11NO B3179036 (2S)-2-methoxypropan-1-amine CAS No. 907943-71-9

(2S)-2-methoxypropan-1-amine

Cat. No.: B3179036
CAS No.: 907943-71-9
M. Wt: 89.14 g/mol
InChI Key: UANWURKQKKYIGV-BYPYZUCNSA-N
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Description

(2S)-2-methoxypropan-1-amine is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWURKQKKYIGV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Critical Role of Chiral Amines in Advanced Organic Synthesis

Chiral amines are organic compounds containing at least one stereocenter on a carbon atom attached to a nitrogen atom. They are fundamental to the synthesis of a vast array of biologically active molecules. It is estimated that a significant percentage of active pharmaceutical ingredients (APIs) and agrochemicals feature a chiral amine moiety. This prevalence underscores the importance of methods for their stereoselective preparation.

Historically, the production of enantiomerically pure amines often relied on the resolution of racemic mixtures, a process that inherently discards at least 50% of the material. However, the evolution of asymmetric synthesis has provided more elegant and efficient solutions. Chiral amines can function in several key capacities:

Chiral Building Blocks: In this role, the chiral amine is incorporated directly into the target molecule, transferring its stereochemical information to the final product. This is a highly effective strategy for creating new stereocenters with a defined configuration.

Chiral Auxiliaries: A chiral auxiliary is a temporary handle that is attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is cleaved and can often be recovered for reuse.

Chiral Catalysts and Ligands: Chiral amines and their derivatives can act as catalysts themselves (organocatalysis) or as ligands for metal catalysts in a wide range of asymmetric transformations, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions.

The strategic deployment of chiral amines has revolutionized the synthesis of complex molecules, making once-formidable stereochemical challenges now routinely achievable.

Establishing 2s 2 Methoxypropan 1 Amine As a Versatile Chiral Building Block

(2S)-2-methoxypropan-1-amine, with its defined stereocenter and bifunctional nature (a primary amine and a methoxy (B1213986) group), has proven to be a highly effective chiral building block. Its utility is demonstrated in the synthesis of a range of valuable compounds, where it serves as a key starting material for introducing chirality and functionality.

One of the most prominent industrial applications of this compound is in the production of chloroacetamide herbicides, specifically S-metolachlor and dimethenamid-P. google.comresearchgate.net The herbicidal activity of these compounds resides predominantly in their (S)-enantiomers. The synthesis of these agrochemicals relies on the incorporation of the this compound fragment, highlighting the economic and agricultural significance of this chiral amine.

In the pharmaceutical arena, this compound serves as a crucial precursor for the synthesis of other valuable chiral intermediates. For instance, it can be converted to (S)-2-amino-1-propanol, a key component in the synthesis of the broad-spectrum antibiotic, Levofloxacin. researchgate.net This transformation underscores the role of this compound as a versatile starting material for accessing other important chiral building blocks.

The synthesis of enantiomerically pure this compound itself has been a subject of significant research, with both chemical and biocatalytic routes being developed. A notable biocatalytic approach involves the use of amine dehydrogenases (AmDHs). Research has shown that wild-type AmDHs can efficiently catalyze the reductive amination of 1-methoxypropan-2-one to produce (S)-1-methoxypropan-2-amine with high conversion rates and excellent enantiomeric excess. For example, the use of MsmeAmDH has been reported to achieve high conversion and an enantiomeric excess of 98.1% for (S)-1-methoxypropan-2-amine. google.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2S)-1-methoxypropan-2-amine
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
CAS Number 99636-32-5
Appearance Liquid
Boiling Point 118-119 °C
Density 0.86 g/mL at 25 °C

Current Research Frontiers and Emerging Applications of 2s 2 Methoxypropan 1 Amine

Biocatalytic Pathways for Stereoselective Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. mdpi.com Enzymes offer high stereoselectivity under mild reaction conditions, making them ideal for the synthesis of enantiopure compounds like this compound. mdpi.comrsc.org

Enzyme-Catalyzed Transamination Approaches for (S)-Methoxyisopropylamine Synthesis

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, representing a key biocatalytic strategy for chiral amine synthesis. worktribe.com This approach has been successfully applied to produce (S)-methoxyisopropylamine from methoxyacetone (B41198). researchgate.netchimia.ch

In a notable development, a high-productivity biocatalytic process was established using a transaminase to catalyze the reaction between methoxyacetone and isopropylamine (B41738) as the amine donor. researchgate.netchimia.ch This method achieves a high conversion of the ketone substrate with excellent enantioselectivity for the desired (S)-amine. Another patented method utilizes a transaminase with 2-aminopropane as the amine donor to convert methoxyacetone into (S)-1-methoxy-2-aminopropane. google.com The use of inexpensive and readily available amine donors like isopropylamine or 2-aminopropane enhances the economic viability of the process. researchgate.netgoogle.com

Enzyme SystemKetone SubstrateAmine DonorConversion (%)Enantiomeric Excess (ee)Product ConcentrationTime (h)
TransaminaseMethoxyacetoneIsopropylamine97%>99%2 M (18 wt-%)7
TransaminaseMethoxyacetone2-aminopropaneSubstantialNot specifiedNot specified8

Biocatalytic Reductive Amination Utilizing Native Amine Dehydrogenases

An alternative and complementary biocatalytic route is reductive amination using amine dehydrogenases (AmDHs). frontiersin.org These enzymes catalyze the direct conversion of a ketone to a chiral amine using ammonia (B1221849) as the amine source, coupled with a nicotinamide (B372718) cofactor regeneration system. frontiersin.orgresearchgate.net This method avoids the equilibrium limitations often associated with transaminase reactions. worktribe.com

Several wild-type AmDHs, without requiring protein engineering, have proven effective for the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one. frontiersin.orgwhiterose.ac.uk Specifically, the enzyme MsmeAmDH has demonstrated high conversion rates and excellent enantioselectivity. frontiersin.orgyork.ac.uk Research has shown that under optimized conditions, conversions can reach up to 97.1% with an enantiomeric excess of 98.1% for the (S)-product. frontiersin.orgwhiterose.ac.uk This pathway has also been successfully tested at a semi-preparative scale, underscoring its potential for larger-scale production. researchgate.netresearchgate.net

EnzymeSubstrateSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee)Yield (%)
MsmeAmDH1-Methoxypropan-2-one50up to 97.1%98.1%Not specified
MsmeAmDH1-Methoxypropan-2-one150 (7.5 mmol scale)88.3%98.6%88.3%

Process Optimization and Biocatalyst Engineering for Enhanced Productivity

Maximizing the efficiency of biocatalytic processes is crucial for industrial application. mdpi.com This involves a multidisciplinary approach integrating molecular biology, enzymology, and engineering to overcome limitations related to enzyme kinetics, stability, and reaction thermodynamics. researchgate.netresearchgate.net

For the transaminase-based synthesis of (S)-methoxyisopropylamine, significant process optimization was achieved. researchgate.netchimia.ch By addressing kinetic, stability, and thermodynamic constraints, a vacuum reaction at 50°C was developed. researchgate.net This optimized process yields a high product concentration of 2M (18 wt-%) (S)-methoxyisopropylamine with over 99% enantiomeric excess and achieves 97% conversion of methoxyacetone within 7 hours. researchgate.netchimia.ch Such high productivity meets the economic targets required for agrochemical manufacturing. researchgate.net General strategies for enhancing biocatalytic productivity include the development of multi-enzyme cascades and the use of controlled fed-batch reactors to minimize enzyme inactivation by substrates or byproducts. researchgate.netnih.gov

Catalytic Chemical Synthesis Routes

While biocatalysis offers high selectivity, traditional chemical synthesis remains a vital method for the large-scale production of amines. These routes often involve the reaction of alcohols with ammonia over heterogeneous catalysts at elevated temperatures and pressures.

Reaction of 1-Methoxy-2-propanol (B31579) with Ammonia over Heterogeneous Catalysts

A well-established chemical route for producing 2-amino-1-methoxypropane involves the amination of 1-methoxy-2-propanol with ammonia. google.com This reaction is typically carried out using heterogeneous catalysts. A patented process describes the use of a catalyst comprising nickel oxide (NiO), zirconium dioxide (ZrO₂), and copper oxide (CuO), sometimes promoted with molybdenum trioxide (MoO₃). google.com The reaction is conducted in a pressure range of 21 to 300 bar and at temperatures between 170°C and 220°C. google.com The process also includes a downstream purification sequence involving the addition of sodium hydroxide (B78521) solution and distillation to separate the anhydrous product from water. google.com The precursor, 1-methoxy-2-propanol, is industrially prepared through the reaction of propylene (B89431) oxide and methanol. google.com

Catalyst Composition (wt-%)Temperature (°C)Pressure (bar)Key Features
40-60% NiO, 20-40% ZrO₂, 10-30% CuO, 0-2% MoO₃170 - 22021 - 300Heterogeneous catalysis for amination of 1-methoxy-2-propanol. google.com

Strategies for Scalable Production of this compound

The successful industrial production of this compound requires synthetic strategies that are not only efficient and selective but also robustly scalable. researchgate.netfrontiersin.org Both biocatalytic and chemical routes have demonstrated potential for large-scale application.

The biocatalytic transamination process has been optimized to achieve high productivity, reaching concentrations of 2M, which aligns with the economic requirements for agrochemical manufacturing. researchgate.netchimia.ch Similarly, the reductive amination route using native amine dehydrogenases has been successfully scaled up to a semi-preparative level (7.5 mmol scale) with a substrate concentration of 150 mM, yielding the product with high conversion and enantioselectivity. researchgate.netresearchgate.net The feasibility of scaling up transaminase-catalyzed reactions is an active area of process development, focusing on reactor technology and one-pot systems. dtu.dk

The chemical synthesis via amination of 1-methoxy-2-propanol over heterogeneous catalysts is inherently a scalable industrial process, as detailed in patent literature which outlines specific catalysts and reaction conditions suitable for manufacturing. google.com The combination of these advanced methodologies provides a versatile toolbox for the efficient and scalable production of enantiopure this compound, catering to the demands of the chemical industry.

Table of Mentioned Compounds

Common Name/Article NameIUPAC Name
This compoundThis compound
(S)-methoxyisopropylamine(2S)-1-methoxypropan-2-amine
(S)-MOIPA(2S)-1-methoxypropan-2-amine
Methoxyacetone1-methoxypropan-2-one
1-Methoxypropan-2-one1-methoxypropan-2-one
IsopropylaminePropan-2-amine
2-aminopropanePropan-2-amine
1-Methoxy-2-propanol1-methoxypropan-2-ol
2-amino-1-methoxypropane1-methoxypropan-2-amine
AmmoniaAmmonia
Nickel oxideNickel(II) oxide
Zirconium dioxideZirconium dioxide
Copper oxideCopper(II) oxide
Molybdenum trioxideMolybdenum(VI) oxide
Propylene oxideMethyloxirane
MethanolMethanol
Sodium hydroxideSodium hydroxide

Refinement and Isolation Techniques for Anhydrous this compound

The successful synthesis of enantiopure this compound is contingent upon meticulous refinement and isolation protocols. These techniques are designed to remove impurities, including water, residual reactants, and the undesired (R)-enantiomer, to yield the final product in a highly pure and anhydrous state. The process typically involves the liberation of the free amine from its diastereomeric salt, followed by purification and rigorous drying.

Liberation of the Free Amine

Following the successful separation of the diastereomeric salt of (S)-2-methoxypropan-1-amine, typically with a resolving agent like L-(+)-tartaric acid, the free amine must be liberated. This is generally achieved by treating the salt with a base. The choice of base is critical to ensure complete liberation of the amine without promoting side reactions or racemization. Common bases used for this purpose include alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, and carbonates.

The process involves dissolving the diastereomeric salt in water and adding the base, typically as an aqueous solution, until the pH is sufficiently alkaline (e.g., pH 9.5-10.0) to deprotonate the amine. The liberated (S)-2-methoxypropan-1-amine, which is less soluble in the aqueous basic solution, can then be separated.

Extraction and Initial Purification

Once liberated, the (S)-2-methoxypropan-1-amine is typically extracted from the aqueous medium using a suitable organic solvent. The choice of solvent is crucial and should be based on several factors, including:

High partition coefficient for the amine.

Low miscibility with water.

Ease of removal in subsequent steps.

Inertness towards the amine.

Commonly used solvents for this purpose include dichloromethane, diethyl ether, and toluene (B28343). Multiple extractions are often performed to maximize the recovery of the amine. The combined organic extracts are then washed with brine to remove residual water and inorganic salts.

Distillation for High Purity

Fractional distillation is a key technique for purifying the isolated (S)-2-methoxypropan-1-amine. Due to the amine's relatively low boiling point, distillation under reduced pressure is often employed to prevent thermal degradation and potential racemization, which can be accelerated at elevated temperatures. The boiling point of the amine is dependent on the pressure, and careful control of the distillation parameters is essential to achieve high purity.

It is important to note that this compound can form an azeotrope with water. Therefore, any residual water from the extraction step must be removed prior to or during distillation to obtain the anhydrous product.

Hypothetical Distillation Parameters for this compound
ParameterValueRationale
Pressure20-50 mmHgLowers the boiling point to prevent thermal decomposition and racemization.
Boiling Point Range50-70 °C (estimated)Dependent on the exact pressure; allows for separation from less volatile impurities.
Column TypeVigreux or packed columnProvides sufficient theoretical plates for efficient separation of components with close boiling points.

Azeotropic Distillation for Anhydrous Product

To obtain the amine in a strictly anhydrous form, azeotropic distillation can be employed. This technique involves the addition of an entrainer, a third component that forms a low-boiling azeotrope with water. This azeotrope is then removed by distillation, effectively dehydrating the amine. For primary amines, entrainers such as toluene or hexane (B92381) can be effective. The choice of entrainer depends on its boiling point and its ability to form a heterogeneous azeotrope with water, allowing for easy separation.

Use of Drying Agents

The final step in ensuring an anhydrous product is the use of a suitable drying agent. For amines, the choice of desiccant is critical as some can react with the amine. Molecular sieves are a preferred choice for drying amines as they are effective and generally non-reactive.

Activated 3Å or 4Å molecular sieves are commonly used. The amine is allowed to stand over the molecular sieves, typically for several hours, to allow for the adsorption of any remaining traces of water. The sieves are then removed by filtration or decantation to yield the final anhydrous this compound.

Comparison of Drying Agents for Amines
Drying AgentSuitability for AminesRemarks
Molecular Sieves (3Å, 4Å)ExcellentInert and highly efficient at removing water. Can be activated before use for maximum efficacy. uvic.casigmaaldrich.comrochester.edu
Potassium Hydroxide (KOH)GoodBasic nature is compatible with amines. However, it is a chemical drying agent and may introduce impurities.
Calcium Hydride (CaH₂)GoodReacts with water to form calcium hydroxide and hydrogen gas. Requires careful handling.
Magnesium Sulfate (MgSO₄)ModerateCan be used, but may not be as efficient as other agents for achieving very low water content.
Sodium Sulfate (Na₂SO₄)LowGenerally not effective enough for drying amines to a very low water content.

Enantiomeric Purity and Stability Considerations

Throughout the refinement and isolation process, it is paramount to maintain the enantiomeric purity of the this compound. Racemization can occur under certain conditions, particularly at elevated temperatures and in the presence of strong bases or acids. Therefore, mild reaction conditions and careful monitoring of temperature and pH are essential. The chiral stability of the amine should be verified at each stage of the purification process using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Utility as a Chiral Auxiliary and Ligand in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. While specific, high-profile examples of this compound as a removable chiral auxiliary are not extensively documented in premier literature, its structural features—a primary amine for covalent attachment and a proximal stereocenter—are characteristic of moieties used for this purpose. nih.gov Its application is more prominent as a chiral ligand in metal-catalyzed asymmetric reactions. rug.nl In this role, the amine and methoxy groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of transformations like hydrogenation or C-H activation. rug.nlbath.ac.uk

Chiral phosphine (B1218219) ligands, for instance, are cornerstones of asymmetric catalysis. rug.nl The amine functionality in this compound allows for its straightforward incorporation into more complex ligand scaffolds, such as phosphoramidites. These ligands can then be used in transition metal-catalyzed reactions to achieve high levels of enantioselectivity. rug.nl The development of new chiral ligands is a continuous effort in synthetic chemistry, aiming to improve the efficiency and selectivity of catalytic systems for creating chiral molecules. bath.ac.ukptfarm.pl

Intermediate in the Synthesis of Optically Active Fine Chemicals

The most significant industrial application of this compound is as a key chiral intermediate, where its stereocenter is permanently incorporated into the final product structure.

This compound is a critical building block for several major chloroacetamide herbicides. researchgate.net The herbicidal activity of compounds like Metolachlor and its analogs resides almost exclusively in the (S)-enantiomers. researchgate.netgoogle.com Therefore, using an enantiomerically pure starting material like this compound is a highly effective strategy for producing the most active form of the herbicide, a practice known as chirality multiplication. ptfarm.pl

One of the largest-scale industrial applications of asymmetric catalysis is the production of (S)-Metolachlor. researchgate.net A key precursor for this synthesis is the N-arylated derivative, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778). google.comgoogle.com This intermediate is synthesized from this compound (or its synthetic equivalents) and 2-ethyl-6-methylaniline. A prominent industrial method involves the asymmetric hydrogenation of an imine formed from methoxyacetone and an aniline derivative, catalyzed by an Iridium-Xyliphos complex, which generates the chiral amine moiety in situ with high enantiomeric excess. researchgate.net Alternative patented routes describe the synthesis of this key S-Metolachlor precursor starting from other chiral materials like (R)-epichlorohydrin, which ultimately generate the required (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline intermediate with excellent enantiomeric purity (>99% ee). google.comgoogleapis.com

The direct use of this compound (referred to as (S)-methoxyisopropylamine in some literature) is central to biocatalytic routes as well. Scientists have developed highly efficient transamination processes using enzymes to convert methoxyacetone into (S)-2-methoxypropan-1-amine with over 99% enantiomeric excess, demonstrating a green chemistry approach to this vital agrochemical precursor. researchgate.net

Synthesis of Agrochemical Precursors from this compound and its Equivalents

Target AgrochemicalKey IntermediateSynthetic ApproachReported Enantiomeric Excess (ee)Reference
(S)-Metolachlor(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl anilineAsymmetric hydrogenation of an MEA imineHigh (industrial process) researchgate.net
(S)-Metolachlor(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl anilineSynthesis from (R)-epichlorohydrin>99% google.comgoogleapis.com
(S)-Metolachlor / (S)-Dimethenamid(S)-2-methoxypropan-1-amineBiocatalytic transamination of methoxyacetone>99% researchgate.net

The chiral amine structure of this compound makes it a useful precursor for synthesizing biologically active molecules and pharmaceutical intermediates. vulcanchem.com Chiral amines are ubiquitous motifs in drug molecules, and sourcing them from the "chiral pool"—readily available, enantiomerically pure compounds—is a foundational strategy in drug discovery and development. ptfarm.pl The compound serves as a scaffold onto which further complexity can be built to create potential therapeutic agents. While specific blockbuster drugs directly incorporating this fragment are not as prominently cited as its agrochemical uses, its classification as a pharmaceutical intermediate indicates its role in the synthesis of various compounds screened for biological activity. echemi.combldpharm.com For example, novel diamide (B1670390) compounds with potential fungicidal and insecticidal activities have been synthesized using amino acid skeletons, a strategy where a chiral amine like this compound could serve as a foundational piece. mdpi.com

Integration of this compound into Novel Organic Synthesis Strategies

The principles of organic synthesis are continually evolving, with a focus on efficiency, selectivity, and sustainability (green chemistry). e-bookshelf.decolab.ws this compound and related chiral amines are integrated into these new strategies. Reductive amination, which involves the reaction of a ketone or aldehyde with an amine followed by reduction, is a powerful method for C-N bond formation and is a fundamental process where this amine can be used. fiveable.me

More advanced strategies include its use as a component in the design of novel catalysts or reagents. For instance, the amine can be a starting point for creating more complex chiral ligands for asymmetric catalysis. rug.nl The development of organocatalysis has also opened new avenues where simple chiral amines or their derivatives can mediate stereoselective transformations without the need for metals. Furthermore, the synthesis of propargylamines, which are versatile building blocks for nitrogen-containing heterocycles, often involves the reaction of an amine with an alkyne-containing substrate, representing another area where this compound could be employed to generate chiral products. uantwerpen.be Its incorporation into novel scaffolds, such as in the synthesis of gamma-secretase modulators for potential Alzheimer's disease treatment, highlights how established building blocks are constantly being explored in new therapeutic contexts. nih.gov

Mechanistic and Computational Investigations of 2s 2 Methoxypropan 1 Amine Synthesis and Reactivity

Elucidation of Enzyme Reaction Mechanisms in Biocatalytic Routes

The biocatalytic production of (2S)-2-methoxypropan-1-amine, also known as (S)-1-methoxypropan-2-amine or (S)-MOIPA, represents a highly efficient and stereoselective alternative to traditional chemical methods. whiterose.ac.ukresearchgate.net The primary enzymatic routes involve reductive amination of the prochiral ketone 1-methoxypropan-2-one, catalyzed by enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs). whiterose.ac.ukresearchgate.net

Wild-type AmDHs, including those sourced from Caldalkalibacillus fusiformis (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and MATOUAmDH2, have demonstrated notable efficacy in synthesizing short-chain chiral amines like (S)-MOIPA. whiterose.ac.ukfrontiersin.org The reaction mechanism is a reductive amination process. Initially, the ketone substrate, 1-methoxypropan-2-one, reacts with ammonia (B1221849) (provided by an ammonium (B1175870) salt like ammonium formate) within the enzyme's active site to form a transient imine intermediate. Subsequently, this imine is stereoselectively reduced to the chiral amine product. This reduction step is dependent on a nicotinamide (B372718) cofactor, typically NADPH, which is oxidized to NADP⁺. whiterose.ac.uk To ensure the process is cost-effective for industrial applications, a cofactor regeneration system is employed, often using a glucose dehydrogenase (GDH) to reduce NADP⁺ back to NADPH using glucose. whiterose.ac.ukfrontiersin.org

Studies have shown that native AmDHs can achieve high conversions and excellent enantioselectivity. For instance, at a 50 mM substrate concentration, conversions of 1-methoxypropan-2-one to (S)-MOIPA reached up to 78.4% with MicroAmDH, with enantiomeric excesses (ee) ranging from 97.4% to 98.1% across various tested AmDHs. frontiersin.org The potential for industrial-scale production has been highlighted through semi-preparative scale syntheses. Using MsmeAmDH, a 7.5 mmol scale reaction with a 150 mM concentration of 1-methoxypropan-2-one yielded (S)-MOIPA with an 88.3% conversion and a high enantiomeric excess of 98.6%. researchgate.netfrontiersin.org

Another significant biocatalytic approach is transamination, which utilizes transaminase enzymes and an amine donor, such as isopropylamine (B41738). researchgate.netchimia.ch This process involves the transfer of an amino group from the amine donor to the ketone substrate, 1-methoxypropan-2-one. This method has been optimized to achieve a high-productivity process, yielding 2M (18 wt-%) of (S)-methoxyisopropylamine at over 99% ee, with a 97% conversion of the ketone substrate within 7 hours under vacuum at 50°C. researchgate.netchimia.ch

EnzymeSubstrateProductConversion RateEnantiomeric Excess (ee)Reference
CfusAmDH 1-methoxypropan-2-oneThis compound63.9% (at 10 mM)97.4% frontiersin.org
MsmeAmDH 1-methoxypropan-2-oneThis compound56.5% (at 10 mM), 88.3% (at 150 mM)98.1% (at 10 mM), 98.6% (at 150 mM) researchgate.netfrontiersin.org
MicroAmDH 1-methoxypropan-2-oneThis compound78.4% (at 10 mM)98.1% frontiersin.org
MATOUAmDH2 1-methoxypropan-2-oneThis compound30.0% (at 10 mM)90.4% frontiersin.org
Transaminase 1-methoxypropan-2-oneThis compound97%>99% researchgate.netchimia.ch

Computational Modeling of Enzyme Active Sites and Substrate Enantiodiscrimination

The remarkable enantioselectivity of amine dehydrogenases in the synthesis of this compound has been investigated through computational modeling. frontiersin.org These studies provide critical insights into how the enzyme's active site architecture dictates the stereochemical outcome of the reaction. The primary challenge for the enzyme is to discriminate between the two similarly sized substituents attached to the carbonyl carbon of 1-methoxypropan-2-one: the methyl group (-CH₃) and the methoxymethyl group (-CH₂OCH₃). frontiersin.orgwhiterose.ac.uk

Modeling studies have been initiated to understand the structural basis for this enantiodiscrimination. frontiersin.org Although detailed results are preliminary, the models focus on the precise positioning of the substrate within the active site. The binding pocket is shaped by specific amino acid residues that form steric and electronic interactions with the substrate. For the (S)-enantiomer to be produced, the enzyme must orient the 1-methoxypropan-2-one substrate in a way that the re-face of the imine intermediate is exposed to the hydride attack from the NADPH cofactor.

The models suggest that a combination of factors within the enzyme's active site contributes to this selectivity:

Steric Hindrance: Specific residues create a binding pocket that preferentially accommodates the methoxymethyl group in a particular orientation, leaving the smaller methyl group to occupy a more constrained space. This forces the substrate into a conformation that leads to the (S)-product upon reduction.

Hydrogen Bonding: The methoxy (B1213986) group's oxygen atom may participate in hydrogen bonding with amino acid residues in the active site, further locking the substrate into the desired orientation for stereoselective reduction.

These computational approaches are crucial for complementing experimental results and provide a rational basis for future protein engineering efforts. By identifying the key residues responsible for enantiodiscrimination, it becomes possible to design enzyme variants with enhanced activity, broader substrate scope, or even inverted stereoselectivity. frontiersin.orgresearchgate.net

Mechanistic Aspects of Chemical Reactions Involving this compound

As a primary chiral amine, this compound participates in a variety of fundamental organic reactions, serving as a versatile building block for more complex molecules. Its reactivity is primarily governed by the nucleophilic character of the amino group.

Reductive Amination: In a reaction that mirrors its own synthesis, this compound can act as the amine component in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines. The mechanism involves the initial formation of a Schiff base (imine) or an enamine, followed by reduction. For example, the reaction with an aldehyde first produces a protonated iminium ion, which is then reduced by a hydride reagent like sodium triacetoxyborohydride. nih.gov This transformation is a cornerstone of C-N bond formation in organic synthesis.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile in substitution reactions.

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to various functional groups, including amines. While the classical Mitsunobu reaction is limited to acidic pronucleophiles, recent developments have expanded its scope to include less acidic amines. acs.org In such a system, this compound could displace an activated hydroxyl group to form a new C-N bond, providing an alternative route to secondary amines under mild conditions. acs.org

Synthesis of Phosphoramidates: this compound can react with phosphorus(V) electrophiles to form phosphoramidates, which are compounds containing a P-N bond. nih.gov One common method involves the reaction of the amine with a phosphoryl chloride in the presence of a base to neutralize the HCl byproduct. nih.gov Another approach is the oxidative cross-coupling of amines with H-phosphonates, often mediated by iodine or other catalysts. nih.gov These reactions are crucial for the synthesis of various biologically active molecules and ligands.

Stereochemical Control and Enantiomeric Purity in 2s 2 Methoxypropan 1 Amine Synthesis

Factors Governing Enantioselectivity in Biocatalytic Production

Biocatalysis, utilizing enzymes as natural catalysts, offers an environmentally friendly and highly selective route for synthesizing chiral amines like (2S)-2-methoxypropan-1-amine. diva-portal.orgbohrium.com Amine dehydrogenases (AmDHs) and transaminases (ATAs) are two key enzyme classes employed for this purpose. frontiersin.orgresearchgate.netfrontiersin.org The enantioselectivity of these biocatalytic reactions is governed by a confluence of factors, including the enzyme's structural characteristics, substrate properties, and reaction conditions.

The inherent three-dimensional structure of the enzyme's active site is the primary determinant of enantioselectivity. frontiersin.orgnih.gov This pocket, where the substrate binds and the reaction occurs, is itself chiral. The specific arrangement of amino acid residues within the active site creates steric and electronic constraints that preferentially accommodate one enantiomer of the substrate or direct the formation of one enantiomer of the product. nih.gov For instance, wild-type AmDHs like MsmeAmDH have demonstrated high enantioselectivity in the synthesis of (S)-1-methoxypropan-2-amine, achieving an enantiomeric excess (ee) of 98.1%. frontiersin.orgwhiterose.ac.ukresearchgate.net This high selectivity is attributed to the challenging discrimination between the similarly sized substituents at the active site. frontiersin.orgwhiterose.ac.ukresearchgate.net

The choice of the biocatalyst is paramount. Different enzymes, even within the same class, exhibit varying substrate specificities and enantioselectivities. frontiersin.org For example, fold-type IV ATAs typically favor the formation of (R)-amines, while fold-type I ATAs are selective for (S)-enantiomers. frontiersin.org Protein engineering can be employed to tailor the enzyme's properties, such as enhancing its stability and modifying its substrate scope to meet specific industrial requirements. frontiersin.org

The nature of the substrate and the amine donor also plays a crucial role. rsc.org In transaminase-catalyzed reactions, the choice of the amine donor can significantly impact the reaction equilibrium and, consequently, the yield and enantiomeric purity of the product. rsc.org For example, using isopropylamine (B41738) or racemic sec-butylamine (B1681703) as amine donors can facilitate the displacement of the reaction equilibrium towards the product side. rsc.org

Reaction conditions such as temperature, pH, and the presence of co-solvents can also influence enzyme activity and enantioselectivity. rsc.org For instance, the use of a co-solvent like DMSO can be necessary to improve the solubility of substrates, but its concentration must be optimized to avoid denaturing the enzyme. rsc.org

A study on the biocatalytic reductive amination of 1-methoxypropan-2-one using various wild-type AmDHs highlighted the effectiveness of MsmeAmDH in producing (S)-1-methoxypropan-2-amine with high conversion and enantioselectivity. The results are summarized in the table below.

EnzymeSubstrateConcentration (mM)Conversion (%)Enantiomeric Excess (ee) (%)
MsmeAmDH1-methoxypropan-2-one5097.198.1
MsmeAmDHbutan-2-one5095.393.6
MicroAmDH3-aminobutan-2-ol5089.799.4
Data sourced from a study on biocatalytic reductive amination by native Amine Dehydrogenases. whiterose.ac.uk

Dynamic Resolution Strategies for the Formation of Optically Active this compound Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of 100%. acs.org This is a significant advantage over traditional kinetic resolution, which has a maximum theoretical yield of 50%. acs.org DKR combines the enantioselective reaction of a chiral catalyst with the in-situ racemization of the less reactive enantiomer of the substrate. acs.org

In the context of synthesizing precursors for this compound, DKR can be applied to racemic alcohols. rsc.orgkaust.edu.sanih.gov This typically involves a chemoenzymatic approach, where a metal catalyst facilitates the racemization of the alcohol, and an enzyme, such as a lipase, selectively acylates one of the enantiomers. acs.org For instance, a manganese-based catalyst has been used in combination with Ellman's sulfinamide for the asymmetric synthesis of α-chiral amine precursors from racemic alcohols. rsc.orgkaust.edu.sanih.gov

Another approach involves the use of a combination of non-enzymatic pyridoxal-5-phosphate (PLP) catalysis and ketoreductases (KREDs). acs.org The PLP catalyst epimerizes the α-stereocenter of an α-amino ketone precursor, while the KRED preferentially reduces one of the interconverting stereoisomers to establish a DKR process. acs.org

Cooperative iridium/iron catalysis has been employed for the asymmetric amination of racemic primary alcohols, leading to highly enantioenriched C2-substituted benzomorpholines. chinesechemsoc.org In this system, the iridium catalyst is responsible for the dehydrogenation of the alcohol and the enantioselective reduction of the intermediate, while the iron Lewis acid co-catalyst facilitates the key racemization step through imine/enamine tautomerization. chinesechemsoc.org

The following table illustrates the efficiency of a DKR process for the synthesis of a chiral amine precursor, showcasing the high enantiomeric excess achieved.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee) (%)
Ir/Fe Cooperative CatalysisRacemic primary alcoholC2-substituted benzomorpholine90-96
Data from a study on asymmetric amination via dynamic kinetic resolution. chinesechemsoc.org

Methods for Assessing and Enhancing Enantiomeric Excess of this compound

Accurately determining and subsequently enhancing the enantiomeric excess (ee) of this compound is crucial for quality control and ensuring the efficacy of the final product. acs.orgscispace.comrsc.org

Several analytical techniques are employed to measure enantiomeric excess. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common and accurate methods. rsc.org These techniques separate the enantiomers, allowing for their individual quantification. Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, also provides a rapid and reliable method for determining ee. acs.orgscispace.comrsc.org For instance, 19F NMR can be used to determine the ee of in situ fluorine-labeled amines. acs.org Chiroptical methods, such as circular dichroism (CD) spectroscopy, offer a high-throughput screening option. nsf.gov

Enhancing the enantiomeric excess of this compound often involves optimizing the synthesis process or employing purification techniques. In biocatalytic synthesis, this can be achieved by:

Enzyme Selection and Engineering: Choosing an enzyme with higher intrinsic enantioselectivity or modifying an existing enzyme through protein engineering can significantly improve the ee. frontiersin.org

Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pH, and substrate/co-substrate concentrations can enhance the enzyme's performance and selectivity. rsc.org

Equilibrium Displacement: In transaminase reactions, strategies to shift the reaction equilibrium, such as using an excess of the amine donor or removing the ketone byproduct, can lead to higher conversions and potentially higher ee. rsc.org

Post-synthesis, if the desired enantiomeric purity has not been achieved, purification methods can be employed. Chiral resolution techniques, such as preparative chiral HPLC, can be used to separate the enantiomers. Another common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers have different physical properties and can be separated by crystallization.

The table below summarizes various analytical methods for determining the enantiomeric excess of chiral amines.

Analytical MethodPrincipleAdvantages
Chiral HPLC/GCSeparation of enantiomers on a chiral stationary phase.High accuracy and reliability. rsc.org
Chiral NMR SpectroscopyUse of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. scispace.comRapid analysis. scispace.comrsc.org
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light.Suitable for high-throughput screening. nsf.gov
Mass SpectrometryGas-phase guest exchange reactions with chiral selectors.Rapid analysis with high detection limits. ucdavis.edu

Derivatization and Functionalization of the 2s 2 Methoxypropan 1 Amine Scaffold

Synthesis of Novel Chiral Derivatives for Tailored Applications

(2S)-2-methoxypropan-1-amine is a key chiral building block utilized in the asymmetric synthesis of a variety of target molecules, particularly within the pharmaceutical and agrochemical sectors. The stereocenter of the molecule is crucial for the biological activity of the final products, making its use advantageous in creating enantiomerically pure compounds.

Research has demonstrated its role as a critical intermediate in the synthesis of several commercial and investigational compounds. For instance, it is a key chiral component in the production of the chloroacetamide herbicide Metolachlor and the related herbicide Dimethenamid. researchgate.net In these applications, the specific (S)-enantiomer is responsible for the desired herbicidal activity. researchgate.net

In the pharmaceutical industry, this chiral amine is employed in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). Notable examples include its use in the preparation of piperazinebenzylamine-based antagonists for the human melanocortin-4 receptor (MC4R), which are under investigation for the treatment of obesity. smolecule.com It has also been used to prepare imidazopyrimidine derivatives that act as potent inhibitors of the p38 mitogen-activated protein kinase (MAPK), a target for various inflammatory diseases. smolecule.com

The synthesis of these derivatives often leverages the primary amine as a handle for introducing the scaffold into a larger molecular framework, while preserving the critical stereochemistry.

Table 1: Examples of Chiral Derivatives Synthesized from this compound and Their Applications

Derivative ClassSpecific ApplicationReference
Chloroacetamide HerbicidesActive ingredient in products like Metolachlor and Dimethenamid researchgate.net
Piperazinebenzylamine DerivativesAntagonists for the melanocortin-4 receptor (MC4R) for obesity treatment smolecule.com
Imidazopyrimidine DerivativesInhibitors of p38 MAP kinase for inflammatory diseases smolecule.com
Nhatrangin ALaboratory synthesis of a marine natural product with anti-cancer potential smolecule.com

Exploration of Reactions with Nucleophilic Groups in Targeted Synthesis

The primary amine group in this compound is nucleophilic, a characteristic that defines its reactivity and is widely exploited in targeted synthesis. smolecule.comcymitquimica.com This nucleophilicity allows it to readily react with a variety of electrophilic compounds, enabling the formation of new carbon-nitrogen bonds. libretexts.org This reactivity is fundamental to its role as a building block for more complex molecules.

Common reactions involving the nucleophilic amine group include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This is a common strategy for integrating the chiral amine into larger structures, such as peptide-like molecules or other complex APIs. libretexts.orgmnstate.edu

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding secondary, tertiary, or even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine. libretexts.orgmnstate.edu

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine (or Schiff base), which is then reduced in situ to form a new secondary or tertiary amine. mnstate.edu This two-step, one-pot reaction is a powerful method for creating larger amine derivatives. A documented example shows the reaction of a related chiral amine with crotonaldehyde (B89634) to yield the corresponding imine. mdpi.com

Condensation Reactions: The amine can participate in various condensation reactions, which are crucial for building heterocyclic rings or other complex scaffolds. cymitquimica.com

These fundamental reactions underscore the versatility of the this compound scaffold in synthetic chemistry, allowing chemists to introduce the chiral methoxypropyl fragment into a wide array of molecular architectures.

Table 2: General Reactivity of the Amine Group in this compound

Reaction TypeElectrophilic PartnerResulting Functional Group
AcylationAcid Chloride, AnhydrideAmide
AlkylationAlkyl HalideSecondary/Tertiary Amine
Reductive AminationAldehyde, KetoneSecondary/Tertiary Amine
Imine FormationAldehyde, KetoneImine (Schiff Base)

Design and Application of Analogues in Advanced Chemical Research

The design and synthesis of analogues of this compound are a key strategy in medicinal chemistry and advanced chemical research to probe structure-activity relationships (SAR) and optimize molecular properties. By systematically modifying the structure of the parent compound, researchers can fine-tune its pharmacological or chemical characteristics.

A common approach to analogue design is to alter the substituents while retaining the core scaffold. For example, replacing the methoxy (B1213986) group with an ethoxy group creates the analogue 1-Ethoxy-2-propylamine. This seemingly minor change increases the molecule's lipophilicity, which can significantly alter its pharmacokinetic profile, such as absorption and metabolism. In one study, this structural modification also resulted in a tenfold decrease in activity for inhibiting the enzyme monoamine oxidase (MAO), highlighting the sensitivity of biological targets to the electronic and steric properties of the ether group.

Other design strategies for creating analogues include:

Fluorine Substitution: Introducing fluorine atoms into the alkyl chain can alter the basicity of the amine group, which may influence its binding to biological targets. mdpi.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to analogues with improved potency or different selectivity. For instance, an amide group might be replaced by a 1,3,4-oxadiazole (B1194373) to improve metabolic stability or cell permeability. nih.gov

Scaffold Modification: More significant changes can involve altering the propane (B168953) backbone itself, for example, by incorporating it into a ring structure to create a more rigid analogue. This approach is used to map the optimal binding conformation of a ligand to its receptor.

These rational design approaches allow for the systematic exploration of chemical space around the this compound scaffold, leading to the discovery of novel compounds with enhanced performance for specific applications in fields ranging from drug discovery to materials science.

Table 3: Comparison of this compound and a Structural Analogue

CompoundStructureKey DifferenceImpact on PropertiesReference
This compoundCH₃OCH₂CH(NH₂)CH₃Methoxy groupBaseline lipophilicity and MAO inhibition
(S)-1-Ethoxy-2-propylamineCH₃CH₂OCH₂CH(NH₂)CH₃Ethoxy group replaces methoxyIncreased lipophilicity; 10x lower MAO inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.